N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-3775738
CAS Number:
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and has demonstrated anticancer activity against human myelodysplastic syndrome cells (SKM-1) in vitro and in vivo. []

Relevance: While structurally distinct from N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, this compound shares the presence of a 4-fluorophenyl moiety, highlighting the relevance of this group in medicinal chemistry and its potential role in interacting with biological targets. []

6-(N-(7-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide

Compound Description: This compound is disclosed as a potential antiviral agent. []

Relevance: This compound shares the 4-fluorophenyl substituent with N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. [] Furthermore, both compounds feature an amide linkage to the 4-fluorophenyl ring, suggesting a potential common structural motif for biological activity.

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound was synthesized unexpectedly and exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Relevance: Both this compound and N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide belong to the class of sulfonamides, due to the presence of the -SO2NH- functional group. [] This shared structural feature suggests potential similarities in their physicochemical properties and potential biological activities.

(E)-N′-(1-(3-Chloro-4-fluorophenyl)ethylidene)-4-hydroxy-tetrahydrofuran

Compound Description: The crystal structure of this compound has been reported, revealing its molecular geometry and packing arrangement. []

Relevance: Similar to N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, this compound possesses a fluorophenyl group, specifically a 3-chloro-4-fluorophenyl moiety. [] This highlights the prevalence of halogenated aromatic rings in drug design and their importance in modulating biological activity.

N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide

Compound Description: This oleanolic acid derivative exhibits promising anticancer activity against breast cancer cells by inducing apoptosis, inhibiting cell proliferation and invasion, and suppressing Notch-AKT signaling pathways. []

Relevance: This compound, like N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, incorporates a 4-fluorophenyl ring. [] This structural similarity might contribute to shared physicochemical properties or interactions with biological targets.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

Compound Description: This series of compounds were synthesized and evaluated for their anticancer and antimicrobial activities. [] Compound 9j (IC50 = 21.57 µM) and 9n (IC50 = 8.52 µM) showed potent cytotoxicity against the MCF-7 breast cancer cell line, comparable to the standard drug doxorubicin (IC50 = 25.71 µM). []

Relevance: The (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives and N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide both contain a 4-fluorophenyl group, highlighting the recurring use of this moiety in medicinal chemistry. []

(E)-4-amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide

Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and packing arrangements. []

Relevance: Similar to N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, this compound features a 4-fluorophenyl ring. [] The presence of this shared structural element underlines its significance in pharmaceutical research and potential influence on biological interactions.

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2′-(methylsulfonyl)-[1,1′-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (fXa). [] It exhibits promising antithrombotic activity in animal models. [, ]

Relevance: DPC 423 and N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide are structurally related, both featuring a fluorophenyl moiety attached to a sulfonamide group (-SO2NH-). [] While the position of the fluorine atom on the phenyl ring and the overall structures differ, this shared motif suggests potential similarities in their physicochemical properties and potential for biological activity.

Properties

Product Name

N~1~-(3-acetylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-(3-acetylphenyl)-2-(4-fluoro-N-methylsulfonylanilino)acetamide

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H17FN2O4S/c1-12(21)13-4-3-5-15(10-13)19-17(22)11-20(25(2,23)24)16-8-6-14(18)7-9-16/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

JKYYKTZBSQQBRP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.